molecular formula C11H15N3O3 B1481081 6-(1-acetylpiperidin-4-yl)pyrimidine-2,4(1H,3H)-dione CAS No. 2097963-34-1

6-(1-acetylpiperidin-4-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B1481081
CAS RN: 2097963-34-1
M. Wt: 237.25 g/mol
InChI Key: SDHDURXVZDNIHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(1-acetylpiperidin-4-yl)pyrimidine-2,4(1H,3H)-dione is a pyrimidine-based compound that has been found to be an important intermediate in the synthesis of a variety of drug molecules. It is a versatile compound that has many potential applications in drug discovery and medicinal chemistry.

Scientific Research Applications

Antimicrobial and Antiviral Activities

  • Antimicrobial Evaluation : Compounds similar to 6-(1-acetylpiperidin-4-yl)pyrimidine-2,4(1H,3H)-dione, such as 6-heteryl-5-methylthieno[2,3-d]pyrimidin-2,4(1H,3H)-diones, have been studied for their antimicrobial activities. One study obtained a heterocyclic hybrid that showed moderate activity against S. aureus, E. coli, and B. subtilis, with promising results against P. aeruginosa when compared to the reference drug streptomycin (S. Vlasov et al., 2022).
  • Antiviral Evaluation : Derivatives of pyrimidine-2,4(1H,3H)-dione have been synthesized and tested for antiviral activities, specifically against Hepatitis A virus (HAV) and Herpes simplex virus type-1 (HSV-1) (A. S. El-Etrawy & A. Abdel-Rahman, 2010).

Chemical Synthesis and Properties

  • Synthetic Routes : Various studies have focused on synthesizing pyrimidine-2,4(1H,3H)-dione derivatives through different chemical reactions, exploring their potential applications in medicinal chemistry and materials science. For instance, the synthesis of substituted pyrimido[4,5-d]pyrimidin-2,4-diones from enaminouracil highlighted the versatility of pyrimidine derivatives in chemical synthesis (W. Hamama et al., 2012).
  • Herbicidal Activities : Research into 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds revealed that some synthesized derivatives exhibit significant herbicidal activities, indicating the potential agricultural applications of these chemicals (Yang Huazheng, 2013).
  • Oxidative Stress and Protective Effects : A study on the effects of pyrimidine-2,4(1H,3H)-dione derivatives on oxidative stress in whole blood and bone marrow suggests these compounds may enhance the body's adaptive capabilities and offer protective effects under extreme conditions (S. Meshcheryakova et al., 2022).

properties

IUPAC Name

6-(1-acetylpiperidin-4-yl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-7(15)14-4-2-8(3-5-14)9-6-10(16)13-11(17)12-9/h6,8H,2-5H2,1H3,(H2,12,13,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDHDURXVZDNIHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C2=CC(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(1-acetylpiperidin-4-yl)pyrimidine-2,4(1H,3H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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